molecular formula C13H17N5O2 B2832621 6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 1203434-67-6

6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2832621
CAS No.: 1203434-67-6
M. Wt: 275.312
InChI Key: DHBVJJZVDVNQCL-SNAWJCMRSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of imidazole is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Reactions with NH-Acidic Heterocycles : Research demonstrates the compound's reactivity with NH-acidic heterocycles, leading to the synthesis of various 4H-imidazole derivatives. These reactions involve complex mechanisms that yield products with significant yields, showcasing the compound's versatility in synthetic chemistry (Mukherjee-Müller et al., 1979).

  • Molecular Scaffold Development : It has been used to synthesize novel molecular scaffolds, such as a glycoluril scaffold with potential applications in material science and pharmaceuticals. This highlights its utility in constructing complex molecular architectures (Wang et al., 2016).

Catalytic and Chemical Transformations

  • Precursors for Purine Analogs : The compound serves as a precursor for the synthesis of purine analogs. This is crucial for developing novel therapeutics and studying purine metabolism in biological systems (Alves et al., 1994).

  • Spiro Compound Formation : Research into reactions with isothiocyanates has led to the generation of novel spiro compounds, which are of interest for their unique chemical properties and potential pharmacological applications (Klásek et al., 2009).

Supramolecular Chemistry

  • Building Blocks in Supramolecular Chemistry : Glycolurils, closely related to the compound , have found extensive applications in supramolecular chemistry as building blocks. This showcases the broader utility of such compounds in designing complex molecular systems with specific functions (Kravchenko et al., 2018).

Novel Synthesis Methods

  • Cyclocondensation Reactions : The compound has been utilized in cyclocondensation reactions, leading to the synthesis of enantiomerically enriched bicyclic hydroxamic acids. This indicates its role in producing stereochemically complex molecules, which is crucial for developing drugs with high specificity (Hoshino et al., 2013).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological system in which they are acting .

Future Directions

The future directions in the field of imidazole research could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the imidazole scaffold .

Properties

IUPAC Name

6-[(E)-but-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-4-5-6-17-7-8-18-9-10(14-12(17)18)15(2)13(20)16(3)11(9)19/h4-5H,6-8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBVJJZVDVNQCL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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